molecular formula C16H16O4 B2677044 (R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid CAS No. 119807-82-8

(R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid

Cat. No.: B2677044
CAS No.: 119807-82-8
M. Wt: 272.3
InChI Key: LJSMGWBQOFWAPJ-CYBMUJFWSA-N
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Description

(R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid is a chiral chemical building block with applications in organic synthesis and medicinal chemistry research. This compound features a naphthalene group and a succinic acid mono-ester structure, making it a potential intermediate for the synthesis of more complex molecules. Its stereochemistry is defined as the (R)-enantiomer, which may be critical for asymmetric synthesis or for studying structure-activity relationships in biologically active compounds. Researchers utilize this and related naphthalenylmethyl-substituted acids as intermediates in pharmaceutical development, such as in the exploration of novel histone deacetylase (HDAC) inhibitors derived from structures like Santacruzamate A . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

(3R)-4-methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)13(10-15(17)18)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-8,13H,9-10H2,1H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMGWBQOFWAPJ-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and methoxy-substituted benzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where naphthalene reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Oxidation: The intermediate undergoes oxidation to introduce the carbonyl group, forming a ketone.

    Methoxylation: The ketone is then subjected to methoxylation using a methoxy reagent under basic conditions.

    Final Step:

Industrial Production Methods

Industrial production of ®-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid has shown potential as an enzyme inhibitor, particularly targeting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan metabolism. This pathway is significant in neurobiology and is associated with conditions such as depression and neurodegenerative disorders. Research indicates that structural modifications can significantly alter its potency against various enzymes within this pathway, making it a candidate for drug development targeting neurological disorders .

The compound exhibits notable biological activities:

  • Antimicrobial Activity: Studies have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it may outperform some conventional antibiotics .
  • Anti-inflammatory Properties: Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of complex organic molecules and advanced materials. Its unique structure allows for the development of functional polymers and other materials with specific properties .

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Cellular Assays: In vitro studies demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
  • Animal Models: In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes .

Mechanism of Action

The mechanism of action of ®-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

4-(Naphthalen-1-yl)-4-oxobutanoic Acid (Q5M)

Structure: Lacks the methoxy group and naphthalen-1-ylmethyl substituent. Instead, a naphthalene ring is directly attached to the 4-oxobutanoic acid backbone (Figure 1) .

Property (R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic Acid 4-(Naphthalen-1-yl)-4-oxobutanoic Acid (Q5M)
Molecular Formula C₁₆H₁₆O₄ C₁₄H₁₂O₃
Key Substituents Methoxy (C4), naphthalen-1-ylmethyl (C3) Naphthalen-1-yl (C4)
Functional Groups Carboxylic acid, ketone, ether Carboxylic acid, ketone
Stereochemistry (R)-configuration at C3 Not chiral
Reported Applications Not explicitly stated (potential enzyme inhibition) Not reported

Key Differences :

  • The methoxy group in the target compound may enhance lipophilicity and metabolic stability compared to Q5M.

(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid

Structure: Features a phenyl-cyclopropylamino group at C4 instead of methoxy and naphthalenemethyl groups .

Property This compound (R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid
Molecular Formula C₁₆H₁₆O₄ C₁₆H₂₀N₂O₃
Key Substituents Methoxy (C4), naphthalen-1-ylmethyl (C3) Phenyl-cyclopropylamino (C4)
Functional Groups Carboxylic acid, ketone, ether Carboxylic acid, ketone, amine
Stereochemistry (R)-configuration at C3 (R)-configuration (position unspecified)
Reported Applications Not explicitly stated Human thymidylate synthase (hTS) inhibitor

Key Differences :

  • The amino group in the analog enables hydrogen bonding, critical for enzyme inhibition (e.g., hTS).
  • The target compound’s methoxy and naphthalene groups may favor interactions with hydrophobic enzyme pockets, whereas the analog’s amino group targets polar active sites.

(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate 9

Structure : An ester derivative with a 4-methoxybenzyloxy group at C3 and a methyl ester at C1 .

Property This compound (R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate 9
Molecular Formula C₁₆H₁₆O₄ C₁₄H₁₈O₅
Key Substituents Methoxy (C4), naphthalen-1-ylmethyl (C3) 4-Methoxybenzyloxy (C3), methyl ester (C1)
Functional Groups Carboxylic acid, ketone, ether Ester, ether
Stereochemistry (R)-configuration at C3 (R)-configuration at C3
Reported Applications Not explicitly stated Synthetic intermediate (yield: 80–94%)

Key Differences :

  • The ester group increases lipophilicity, making the analog more suitable as a synthetic intermediate.

4-Oxobutanoic Acid (Levulinic Acid Analog)

Structure: A simple 4-oxobutanoic acid without aromatic substituents .

Property This compound 4-Oxobutanoic Acid
Molecular Formula C₁₆H₁₆O₄ C₄H₆O₃
Key Substituents Methoxy, naphthalen-1-ylmethyl None
Reported Applications Not explicitly stated Atmospheric chemistry

Key Differences :

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Key Substituents Applications Reference
This compound C₁₆H₁₆O₄ Methoxy, naphthalen-1-ylmethyl Potential enzyme inhibition -
4-(Naphthalen-1-yl)-4-oxobutanoic Acid (Q5M) C₁₄H₁₂O₃ Naphthalen-1-yl Not reported
(R)-4-((1-Cyclopropylethyl)(phenyl)amino)-4-oxobutanoic Acid C₁₆H₂₀N₂O₃ Phenyl-cyclopropylamino hTS inhibition
(R)-Methyl 3-((4-Methoxybenzyl)oxy)butanoate 9 C₁₄H₁₈O₅ 4-Methoxybenzyloxy, methyl ester Synthetic intermediate
4-Oxobutanoic Acid C₄H₆O₃ None Atmospheric chemistry

Biological Activity

(R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid is a complex organic compound notable for its unique structural features, including a methoxy group, a naphthylmethyl moiety, and a keto acid functional group. This compound, with the molecular formula C16H16O4C_{16}H_{16}O_{4} and a molecular weight of approximately 272.301 g/mol, belongs to the class of 4-oxo acids, which are recognized for their diverse biological activities and potential pharmaceutical applications.

The compound has been identified as an inhibitor of kynurenine 3-hydroxylase (KMO) , an enzyme involved in the kynurenine pathway of tryptophan metabolism. This pathway is crucial in neurobiology and is linked to various neurological disorders, including depression and neurodegenerative diseases. By inhibiting KMO, this compound may modulate neurotransmitter levels, potentially offering therapeutic benefits in treating such conditions .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits kynurenine 3-hydroxylase, influencing the kynurenine pathway and neurotransmitter levels.
Neuroactivity Potential neuroactive properties due to structural similarities with other compounds that modulate neurotransmitters.
Pharmaceutical Potential Possible applications in drug development targeting neurological disorders.

Synthesis and Structural Characterization

Several methods have been reported for synthesizing this compound. The synthesis typically involves the reaction of suitable precursors under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, FTIR, and UV-visible spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

  • Inhibition Studies : Research has shown that structural modifications to this compound can significantly affect its potency and selectivity against KMO. For instance, variations in the naphthylmethyl moiety or alterations to the methoxy group have been explored to enhance inhibitory effects.
  • Neuroprotective Effects : In animal models, compounds structurally similar to this compound have demonstrated neuroprotective effects by reducing levels of neurotoxic metabolites associated with excitotoxicity and inflammation .
  • Therapeutic Applications : Ongoing studies are investigating its potential role in treating conditions like Alzheimer's disease and major depressive disorder by targeting metabolic pathways influenced by KMO inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Highlights Biological Activity
4-Methoxybenzoic Acid Contains a methoxy group but lacks naphthylmethyl side chainLimited activity; primarily used as a precursor
4-Oxobutanoic Acid A simpler structure without aromatic componentsExhibits basic keto acid properties
2-Naphthylacetic Acid Similar naphthalene component but different functional groupsKnown for plant growth regulation

The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs, making it a valuable candidate for further research in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving enantiomeric purity in (R)-4-Methoxy-3-(naphthalen-1-ylmethyl)-4-oxobutanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated alkylation or asymmetric catalysis. For example, using (R)-configured starting materials or chiral catalysts (e.g., BINOL-derived systems) to control stereochemistry at the 3-position. Post-synthesis, validate purity via chiral HPLC (≥98% ee) or 1^1H NMR analysis of diastereomeric derivatives . Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) may further enhance purity, as demonstrated for structurally similar oxobutanoates .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign methoxy (δ3.23.5\delta \sim3.2–3.5 ppm), naphthylmethyl protons (δ2.83.1\delta \sim2.8–3.1 ppm for CH2_2, aromatic signals δ7.28.3\delta \sim7.2–8.3 ppm), and ketone carbonyl (δ207210\delta \sim207–210 ppm in 13^{13}C) .
  • HRMS : Confirm molecular ion ([M+H]+^+ or [M−H]^-) with <5 ppm error.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, especially if single crystals are obtained via slow evaporation of DCM/hexane mixtures .

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C to prevent oxidation of the ketone group or hydrolysis of the methoxy moiety. Pre-purge vials with nitrogen and use amber glass to limit photodegradation, as recommended for analogous 4-oxobutanoic acids .

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to enzymatic targets (e.g., thymidylate synthase)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the naphthyl group and hydrophobic pockets in target proteins. Compare with inhibitors like (R)-4-((1-cyclopropylethyl)(phenyl)amino)-4-oxobutanoic acid, which showed IC50_{50} values <10 µM against hTS .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the oxobutanoate moiety and catalytic residues .

Q. How can contradictory activity data across studies be systematically resolved?

  • Methodological Answer :

  • Purity verification : Re-analyze batches via LC-MS to rule out impurities (e.g., diastereomers or oxidation byproducts).
  • Assay standardization : Use consistent cell lines (e.g., HT-29 for anticancer studies) and control for pH-dependent solubility, as 4-oxobutanoates may form aggregates in acidic media .
  • Meta-analysis : Compare IC50_{50} values under matched conditions (e.g., ATP concentration in kinase assays) .

Q. What strategies enable the study of stereochemical effects on biological activity?

  • Methodological Answer :

  • Synthesis of enantiomers : Prepare the (S)-enantiomer via mirror-image synthetic routes and compare activities in parallel assays.
  • Circular dichroism (CD) : Profile interactions with chiral biomolecules (e.g., albumin) to identify stereospecific binding .
  • In vivo PK/PD : Administer both enantiomers in rodent models and monitor plasma half-life differences using LC-MS/MS .

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